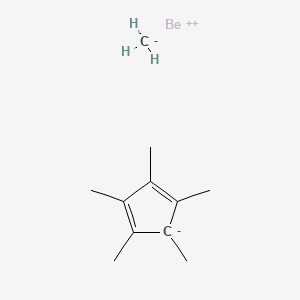
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. It is composed of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This compound is notable for its unique structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of beryllium compounds with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of beryllium chloride and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can lead to the formation of beryllium hydrides.
Substitution: The compound can undergo substitution reactions where the carbanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Beryllium oxide, carbon dioxide.
Reduction: Beryllium hydrides.
Substitution: Various substituted beryllium compounds depending on the substituent used.
科学研究应用
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of complex metal compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene.
Beryllium Hydride: A related compound with different properties and applications.
Cyclopentadienyl Complexes: Similar organometallic compounds with varying metal centers and ligands.
Uniqueness
This compound is unique due to its specific combination of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This combination imparts unique properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
110077-31-1 |
|---|---|
分子式 |
C11H18Be |
分子量 |
159.27 g/mol |
IUPAC 名称 |
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH3.Be/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H3;/q2*-1;+2 |
InChI 键 |
NFNHUMUXSGCLQR-UHFFFAOYSA-N |
规范 SMILES |
[Be+2].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)

![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
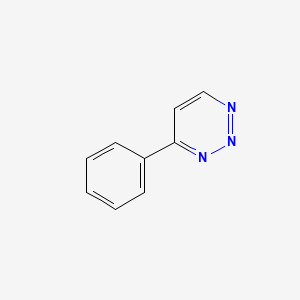
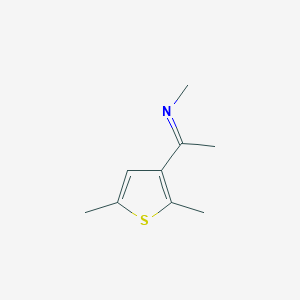
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
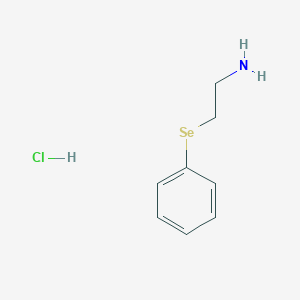
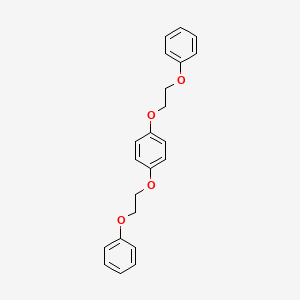
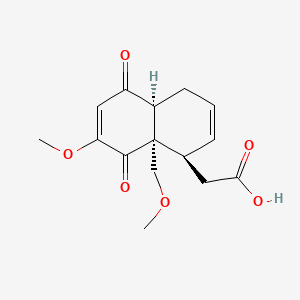

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
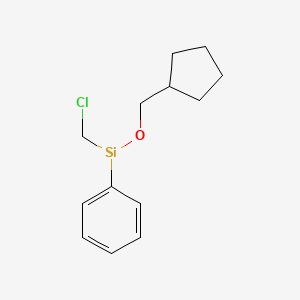
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
